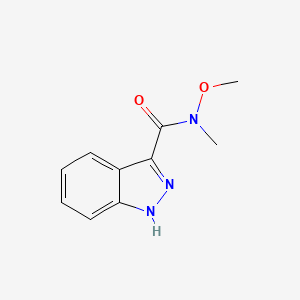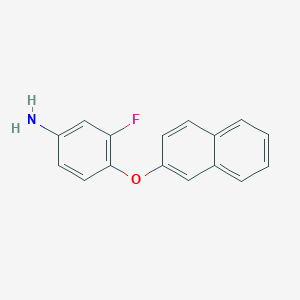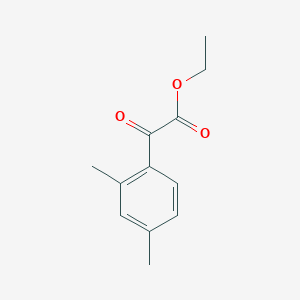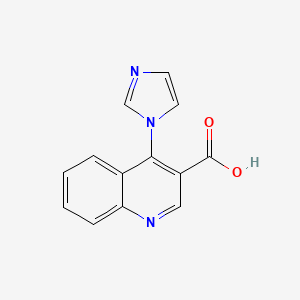
4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
Imidazole compounds can be synthesized using various methods. For instance, Shobhashana et al. synthesized a similar compound, 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline, and evaluated its antimicrobial activity . Another method involves the use of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical reactions. They are amphoteric in nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents .Scientific Research Applications
Antiallergic Activity
A study by Ager et al. (1988) explored the antiallergic activity of compounds including those derived from imidazoquinolines. They found that these compounds showed significant oral activity and were up to 1000 times more potent than disodium cromoglycate in intravenous activities, indicating potential in clinical antiallergic applications (Ager et al., 1988).
Molecular Rearrangement Studies
Klásek et al. (2007) researched the molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones, leading to new indole and imidazolinone derivatives. This study contributes to the understanding of chemical processes and structural transformations in related compounds (Klásek, Lyčka, & Holčapek, 2007).
Electrochemical, Photocatalytic, and Magnetic Properties
Li et al. (2020) investigated octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand. These complexes showed enhanced electrocatalytic activities and photocatalytic properties for degrading organic dyes, along with weak antiferromagnetic behavior, suggesting potential applications in environmental and material sciences (Li et al., 2020).
Synthesis of 2-Thioxoimidazolines
Prucková et al. (2009) focused on the synthesis of 2-thioxoimidazolines from 3-aminoquinoline-2,4-diones, leading to novel heterocycles containing sulfur atoms. This research contributes to the development of new biologically active compounds (Prucková, Klásek, Lyčka, Mikšík, & Růžička, 2009).
Imidazoquinoline Derivatives as AMPA Receptor Antagonists
Ohmori et al. (1994) synthesized a series of quinoxalinediones, including imidazolyl derivatives, to investigate their activity on the AMPA receptor. This research contributes to the understanding of neuropharmacology and the development of potential therapeutic agents (Ohmori et al., 1994).
Mechanism of Action
Target of Action
The compound “4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid” is a derivative of imidazole and quinoline . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Quinoline derivatives also have significant roles in natural and synthetic chemistry and their biologically and pharmacological activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . Similarly, quinoline derivatives display different tautomeric forms, which could contribute to their interaction with biological targets .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole and quinoline derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.
Future Directions
Given the broad range of biological activities of imidazole compounds, there is significant interest in developing new drugs based on these structures . Future research may focus on optimizing the synthesis methods, exploring new biological activities, and developing safer and more effective imidazole-based drugs.
Biochemical Analysis
Biochemical Properties
4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring, known for its amphoteric nature, can participate in both acidic and basic reactions, making it a versatile component in biochemical processes . This compound can interact with enzymes such as histidine kinases and cytochrome P450 enzymes, influencing their activity through binding interactions. The quinoline moiety can intercalate with DNA, affecting processes such as replication and transcription .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound has been shown to affect gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes . Additionally, it can impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The imidazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . The quinoline moiety can bind to nucleic acids, causing conformational changes that affect DNA and RNA function . These interactions can result in changes in gene expression and enzyme activity, ultimately influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and antitumor activities . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects.
Properties
IUPAC Name |
4-imidazol-1-ylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)10-7-15-11-4-2-1-3-9(11)12(10)16-6-5-14-8-16/h1-8H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDKBZDLKSQPAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


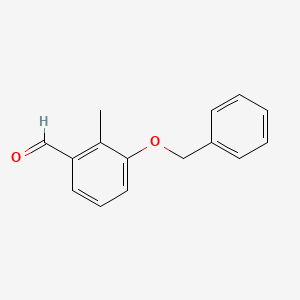
![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)
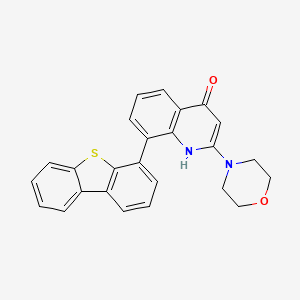



![(R)-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide](/img/structure/B1317199.png)

![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)
